molecular formula C25H35N5O3 B2752827 N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide CAS No. 941914-07-4

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide

Cat. No. B2752827
CAS RN: 941914-07-4
M. Wt: 453.587
InChI Key: MMVKUSWMUVOYRU-UHFFFAOYSA-N
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Description

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C25H35N5O3 and its molecular weight is 453.587. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Applications and DNA Interactions

A study by Sobolčiak et al. (2013) introduced a novel cationic polymer capable of switching from a cationic to a zwitterionic form upon irradiation at 365 nm. This property was exploited to condense and release double-strand DNA, highlighting its potential for gene delivery applications. Furthermore, the polymer demonstrated switchable antibacterial activity, suggesting its use in antimicrobial coatings or treatments Sobolčiak et al., 2013.

Chemical Synthesis and Ligand Development

Ju et al. (2011) detailed a method for amide formation via decarboxylative condensation, which is significant for developing ligands or pharmaceutical intermediates. This process demonstrates the compound's relevance in synthetic organic chemistry, potentially aiding in the synthesis of complex organic molecules Ju et al., 2011.

Serotonin Ligand Affinity

Research by Glennon et al. (1988) on arylpiperazine derivatives, similar in structure to the compound , showed high affinity for 5-HT1A serotonin ligands. This suggests potential applications in studying serotonin receptors and developing treatments for disorders influenced by these receptors Glennon et al., 1988.

Photodynamic Therapy

Pişkin et al. (2020) synthesized a new zinc phthalocyanine derivative with significant singlet oxygen quantum yield, indicating its potential in photodynamic therapy for cancer treatment. The compound's photophysical properties, including high singlet oxygen quantum yield, suggest its application in developing new photosensitizers for cancer therapy Pişkin et al., 2020.

Antimicrobial Agents

Patel et al. (2012) evaluated thiazolidinone derivatives for antimicrobial activity, indicating the role of similar compounds in developing new antibiotics or antimicrobial agents. This research underscores the importance of novel compounds in addressing antibiotic resistance and developing new treatments for bacterial infections Patel et al., 2012.

properties

IUPAC Name

N'-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N5O3/c1-28(2)21-9-7-20(8-10-21)23(30-15-13-29(3)14-16-30)18-27-25(32)24(31)26-17-19-5-11-22(33-4)12-6-19/h5-12,23H,13-18H2,1-4H3,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVKUSWMUVOYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)OC)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide

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